2-Isopropylamino-1-phenyl-ethanol hydrochloride
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Overview
Description
Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of benzenemethanol and contains an amino group substituted with a 1-methylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylamino-1-phenyl-ethanol hydrochloride typically involves the reaction of benzenemethanol with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: Anhydrous ethanol or methanol
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with strict control over reaction conditions and purification steps. The final product is typically obtained as a crystalline solid, which is then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenemethanol derivatives.
Scientific Research Applications
Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Isopropylamino-1-phenyl-ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A similar compound with a similar structure but different functional groups.
Pseudoephedrine: Another related compound with similar pharmacological properties.
Benzenemethanol derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride is unique due to its specific substitution pattern and the presence of the 1-methylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-phenyl-2-(propan-2-ylamino)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,11-13H,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUOSJBESMBFEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909679 |
Source
|
Record name | 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10568-00-0 |
Source
|
Record name | Benzenemethanol, alpha-(((1-methylethyl)amino)methyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010568000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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